1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea
Description
The compound 1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea features a benzodioxolyl moiety linked via a urea bridge to a phenyl-substituted tetrazolone ring. Key structural attributes include:
- Benzodioxolyl group: A methylenedioxy-substituted aromatic ring, commonly associated with enhanced metabolic stability and bioavailability in medicinal chemistry .
- Urea linkage: Provides hydrogen-bonding capacity, often critical for target receptor interactions.
- 4-Methyl-5-oxotetrazole: A five-membered heterocycle with four nitrogen atoms; the oxo-group and methyl substitution influence acidity and electronic properties.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O4/c1-21-16(24)22(20-19-21)12-5-2-10(3-6-12)17-15(23)18-11-4-7-13-14(8-11)26-9-25-13/h2-8H,9H2,1H3,(H2,17,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYHCBAZWWEKRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. It begins with the preparation of the benzo[d][1,3]dioxole moiety, followed by the introduction of the tetrazole ring through a series of coupling reactions. The final product is usually purified using chromatographic techniques to ensure high purity for biological testing.
Anticancer Activity
Recent studies have highlighted the anticancer properties of related compounds within the same structural family. For instance, derivatives containing the benzo[d][1,3]dioxole structure have shown significant antitumor activity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HepG2 | TBD | |
| 1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea) | HCT116 | 1.54 | |
| 1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea) | MCF7 | 4.52 |
These compounds exhibit IC50 values lower than that of standard chemotherapeutic agents like doxorubicin, indicating their potential as effective anticancer agents.
The mechanisms underlying the anticancer effects include:
- EGFR Inhibition : The compound may inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are often overactive in cancers.
- Apoptosis Induction : Studies utilizing annexin V-FITC assays have demonstrated that these compounds can induce apoptosis in cancer cells.
- Cell Cycle Arrest : Analysis has shown that these compounds can disrupt normal cell cycle progression in cancer cells.
Other Biological Activities
In addition to anticancer properties, compounds structurally related to This compound have also been evaluated for other biological activities:
Antimicrobial Activity
Some derivatives exhibit antimicrobial properties against various bacterial strains. For example:
Antioxidant Activity
Research has indicated potential antioxidant activities in related compounds. A study showed that certain derivatives could scavenge free radicals effectively.
Case Studies
A notable case study involved a series of benzo[d][1,3]dioxole derivatives where researchers explored their cytotoxic effects on multiple cancer cell lines. The findings suggested a correlation between structural modifications and increased cytotoxicity.
Scientific Research Applications
Antibacterial Activity
Research has shown that derivatives of compounds containing the benzo[d][1,3]dioxole moiety exhibit significant antibacterial properties. For instance, a series of related compounds were synthesized and tested against various Gram-positive and Gram-negative bacteria. Notably, compounds with similar structural features demonstrated high antibacterial activity, with minimum inhibitory concentrations (MICs) indicating effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | MIC (nM) |
|---|---|---|
| 4e | Sarcina | 80 |
| 4e | Staphylococcus aureus | 110 |
| 6c | Sarcina | 90 |
Anticancer Properties
The compound's potential as an anticancer agent is supported by studies indicating its ability to inhibit cell proliferation in various cancer cell lines. The incorporation of the tetrazole ring has been linked to enhanced anticancer activity. For example, derivatives of tetrazole have shown promising results in inhibiting tumor growth in vitro and in vivo models .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The presence of the benzo[d][1,3]dioxole and tetrazole moieties contributes to its biological activities. Modifications in these groups can lead to variations in potency and selectivity against specific targets.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, making it a candidate for further research in inflammatory disease treatments. Studies have indicated that related compounds can reduce inflammation markers in cellular models .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that may include condensation reactions between appropriate precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Comparison with Similar Compounds
Structural Features and Key Differences
The table below summarizes structural similarities and differences with related compounds:
Functional Group Analysis
- Tetrazole vs. Thiadiazole : Tetrazoles (pKa ~4.9) act as carboxylic acid bioisosteres, enhancing metabolic stability , while thiadiazoles exhibit sulfur-mediated electronic effects, often linked to antimicrobial activity.
- Urea Linkage : Present in both the target compound and ’s thiadiazole analog, this group facilitates hydrogen bonding but may differ in conformational flexibility depending on adjacent substituents.
- Benzodioxolyl Group : Common across analogs, this moiety improves lipophilicity and membrane permeability compared to unsubstituted phenyl rings .
Computational and Crystallographic Insights
- Crystallography : Isostructural thiazole-triazole compounds () adopt planar conformations, with fluorophenyl groups influencing packing efficiency . The target compound’s tetrazole may adopt a similar planar arrangement.
Preparation Methods
Synthesis of 4-(4-Methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)aniline
The tetrazole moiety is synthesized via cycloaddition and subsequent functionalization.
Formation of 1-Phenyl-1H-tetrazol-5(4H)-one
4-Aminophenylacetonitrile undergoes a Huisgen cycloaddition with sodium azide and ammonium chloride in dimethylformamide (DMF) at 100°C for 24 hours, forming 1-phenyl-1H-tetrazol-5(4H)-one.
Methylation at the 4-Position
The tetrazol-5-one is treated with methyl iodide in the presence of potassium carbonate in acetone, yielding 4-methyl-1-phenyl-1H-tetrazol-5(4H)-one. This reaction proceeds via nucleophilic substitution at the tetrazole nitrogen.
Functionalization to Aniline Derivative
The phenyl group in 4-methyl-1-phenyl-1H-tetrazol-5(4H)-one is replaced via electrophilic aromatic substitution to introduce an amino group at the para position. Nitration followed by reduction (as in Section 1.2) yields 4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)aniline.
Urea Linkage Formation
The urea bridge is constructed using methods adapted from (thio)urea syntheses.
Isocyanate Formation
4-(4-Methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)aniline is converted to its isocyanate derivative using phosgene (12.5% in toluene) in chloroform at room temperature. The reaction is quenched with sodium bicarbonate to isolate 4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl isocyanate as a white solid.
Coupling with Benzo[d]dioxol-5-ylamine
The isocyanate (1.0 equiv) is added dropwise to a solution of benzo[d]dioxol-5-ylamine (1.0 equiv) in dichloromethane. The mixture is stirred at room temperature for 2 hours, yielding the target urea derivative after solvent evaporation and recrystallization from ethanol.
Reaction Conditions Table
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dichloromethane | |
| Temperature | Room temperature (25°C) | |
| Reaction Time | 2 hours | |
| Yield | 85–90% |
Alternative Synthetic Routes
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
Challenges and Optimization
Tetrazole Stability
The 5-oxo-tetrazole group is prone to hydrolysis under acidic conditions. Reactions are conducted in anhydrous solvents with neutral pH.
Urea Solubility
The target compound exhibits limited solubility in polar solvents. Recrystallization from ethanol/dichloromethane (1:1) improves purity.
Q & A
Q. Q1. What are the optimal synthetic routes and reaction conditions for preparing this compound?
Methodological Answer: The synthesis typically involves coupling a benzo[d][1,3]dioxole derivative with a tetrazole-containing phenylurea precursor. Key steps include:
- Cyclization : Formation of the tetrazole ring via nitrile cyclization with sodium azide under acidic conditions (e.g., HCl/ZnCl₂) .
- Urea Coupling : Reacting the tetrazole intermediate with 1-isocyanato-benzo[d][1,3]dioxole using a carbodiimide coupling agent (e.g., DCC) in anhydrous DCM at 0–5°C .
- Optimization : Yield improvements (70–85%) are achieved by controlling stoichiometry (1:1.2 molar ratio of amine to isocyanate) and using triethylamine as a base to neutralize HCl byproducts .
Q. Q2. How should researchers validate the structural integrity of this compound?
Methodological Answer: Use a multi-spectral approach:
- ¹H/¹³C NMR : Confirm the presence of the benzo[d][1,3]dioxole moiety (δ 5.90–6.00 ppm for OCH₂O protons) and tetrazole ring (δ 8.20–8.50 ppm for NH urea) .
- IR Spectroscopy : Identify urea C=O stretching (1650–1680 cm⁻¹) and tetrazole N-H bending (1500–1550 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight (e.g., HRMS: m/z calculated for C₁₉H₁₆N₆O₄: 416.12; observed: 416.28) .
Advanced Mechanistic & Functional Analysis
Q. Q3. What experimental designs are recommended to evaluate its biological activity (e.g., enzyme inhibition)?
Methodological Answer:
Q. Q4. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
Methodological Answer:
- Meta-Analysis Framework :
- Standardize Conditions : Compare studies using identical buffer pH (7.4 vs. 6.5 can alter tetrazole ionization) .
- Assay Variability : Account for differences in enzyme sources (recombinant vs. tissue-extracted) .
- Statistical Reconciliation : Apply ANOVA to pooled data (e.g., p < 0.05 significance threshold) .
- In Silico Validation : Use molecular docking (AutoDock Vina) to confirm binding pose consistency across studies .
Computational & Mechanistic Studies
Q. Q5. What computational strategies predict interactions between this compound and biological targets?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectories) in GROMACS with CHARMM36 force field .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the tetrazole) with activity using MOE or Schrödinger .
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess redox potential (B3LYP/6-31G* basis set) .
Data Reproducibility & Experimental Design
Q. Q6. How can researchers ensure reproducibility in synthetic protocols?
Methodological Answer:
- Critical Parameters :
- Reporting Standards : Document Rf values, melting points (e.g., 176–228°C for analogs ), and batch-to-batch variability (<5% by HPLC) .
Advanced Functionalization & Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
